Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate
Description
The compound Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate is a cobalt(III) complex featuring a Schiff base ligand and a 4-methylbenzenesulfonate counterion. The ligand system consists of two 3,5-ditert-butyl-2-oxidophenyl groups linked via iminomethyl bridges to a cyclohexyl backbone, creating a sterically hindered coordination environment. The 4-methylbenzenesulfonate (tosylate) counterion contributes to the compound’s solubility and crystallinity through hydrogen bonding and ionic interactions .
Key structural features:
- Oxidation state: Co^3+ in a low-spin configuration, stabilized by the strong field ligand environment .
- Ligand design: Bulky tert-butyl groups enhance steric protection, reducing ligand lability and improving thermal stability .
- Counterion role: The sulfonate group participates in extensive N–H···O hydrogen bonding, influencing crystal packing and solubility .
Properties
Molecular Formula |
C43H59CoN2O5S |
|---|---|
Molecular Weight |
774.9 g/mol |
IUPAC Name |
cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3 |
InChI Key |
VPVIMRWIBFMDDY-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Ditert-butyl-6-aminophenolate
- Method:
The starting point is the synthesis of 2,4-ditert-butylphenol, which is commercially available or synthesized via alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under Friedel-Crafts conditions.
The phenol is then nitrated selectively at the 6-position, followed by reduction to the amino group, yielding 2,4-ditert-butyl-6-aminophenol.
Oxidation to 2,4-Ditert-butyl-6-oxidophenol
- Method:
The amino group can be oxidized to the phenolic form using oxidizing agents like potassium permanganate or chromium(VI) reagents, resulting in 2,4-ditert-butyl-6-oxidophenol.
Formation of the Schiff Base (Methylideneamino linkage)
Method:
The phenol derivative reacts with an aldehyde, specifically 3,5-ditert-butyl-2-oxidobenzaldehyde, under basic or acidic conditions to form a Schiff base (imine). The aldehyde can be synthesized via oxidation of the corresponding alcohol or through directed ortho-lithiation followed by formylation.Reaction:
The phenol with amino functionality reacts with the aldehyde in a condensation reaction, yielding the methylideneamino bridge, which links the phenolate and oxidophenyl groups, forming the key ligand precursor.
Complexation with Cobalt
Formation of the Ligand
- The ligand, once synthesized, is purified via recrystallization or chromatography. Characterization involves NMR, IR, and mass spectrometry to confirm structure.
Metal Coordination
Method:
The purified ligand is reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in an inert solvent like ethanol, methanol, or acetonitrile under inert atmosphere (nitrogen or argon) to prevent oxidation. The mixture is heated mildly (around 60–80°C) to facilitate coordination.Oxidation to Co(III):
The cobalt(II) complex is oxidized in situ to cobalt(III) using oxidants such as hydrogen peroxide, air, or tert-butyl hydroperoxide. Alternatively, the cobalt can be directly introduced as cobalt(III) salts, such as cobalt(III) acetate, to streamline the process.
Formation of the Final Complex
The ligand-metal mixture is stirred under reflux conditions, allowing ligand coordination via phenolate oxygen and imine nitrogen atoms, forming the stable cobalt(III) complex.
Isolation:
The complex is precipitated by adding a non-solvent (e.g., diethyl ether), filtered, washed, and dried under vacuum.
Purification and Characterization
- The final product is purified through recrystallization from suitable solvents (e.g., dichloromethane/hexane mixtures).
- Characterization techniques include X-ray crystallography, IR spectroscopy (noting characteristic Co–N and Co–O stretches), UV-Vis spectroscopy, and elemental analysis.
Additional Considerations and Variations
Use of Chelating Agents:
The ligand's design allows for chelation via phenolate and imine groups, stabilizing the cobalt center in the +3 oxidation state.Alternative Synthetic Routes:
Some methods involve stepwise ligand synthesis followed by complexation, while others employ one-pot procedures under inert atmospheres.Reaction Conditions:
Reaction temperatures typically range from room temperature to 80°C, with inert atmospheres to prevent oxidation or hydrolysis.
Summary Table of Preparation Methods
| Step | Methodology | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Ligand synthesis | Alkylation, nitration, reduction, oxidation | Phenol, tert-butyl chloride, nitrating agents, reducing agents, oxidants | Friedel-Crafts, nitration, reduction, oxidation | High purity necessary for complexation |
| Schiff base formation | Condensation with aldehyde | 3,5-ditert-butyl-2-oxidobenzaldehyde | Reflux, inert atmosphere | Ensures selective imine formation |
| Metal complexation | Reaction with cobalt salts | Cobalt(II) acetate, cobalt(III) salts | Reflux, inert atmosphere | Oxidation step may be integrated or performed separately |
| Purification | Recrystallization | Solvent mixtures | Room temperature to mild heating | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate undergoes various types of chemical reactions, including:
-
Oxidation-Reduction Reactions: : The cobalt(III) center can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
-
Substitution Reactions: : The Schiff base ligand can undergo substitution reactions with other ligands, leading to the formation of new cobalt complexes.
-
Coordination Reactions: : The compound can coordinate with other metal ions or ligands, forming multinuclear complexes or heteroleptic complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt(III) center can yield cobalt(II) complexes, while substitution reactions can produce new cobalt(III) complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate is used as a catalyst in various organic transformations, including asymmetric synthesis and oxidation reactions. Its ability to form stable complexes with various ligands makes it a valuable tool in coordination chemistry.
Biology
In biology, the compound has been studied for its potential as an enzyme mimic, particularly in the context of metalloenzymes. Its ability to catalyze redox reactions and bind to biological molecules makes it a candidate for studying enzyme mechanisms and developing biomimetic catalysts.
Medicine
In medicine, the compound has been investigated for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with DNA and proteins, as well as its redox activity, makes it a promising candidate for drug development.
Industry
In industry, (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate involves its ability to undergo redox reactions and form stable complexes with various ligands. The cobalt(III) center can participate in electron transfer reactions, while the Schiff base ligand can facilitate binding to biological molecules or other metal ions.
Molecular Targets and Pathways
The molecular targets of the compound include DNA, proteins, and other biomolecules. Its redox activity allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species and oxidative stress. This activity is particularly relevant in the context of its potential anticancer properties, where it can induce cell death through oxidative damage.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of Cobalt(III) Complexes
Key Observations:
Ligand Effects :
- The target compound’s bulky Schiff base ligand provides superior stability compared to simpler ligands like chloride or nitrate. This is analogous to [Co((di-AZA)-sar)]^3+, where rigid cyclohexane-fused ligands enhance stability .
- In contrast, CoCl₂ lacks steric protection, making it prone to oxidation and hydrolysis .
Counterion Influence: The 4-methylbenzenesulfonate counterion in the target compound facilitates hydrogen-bonded networks, similar to chromium(III) p-toluenesulfonate, which exhibits high crystallinity . Chloride counterions (e.g., in [Co((di-AZA)-sar)]^3+) reduce solubility in non-polar solvents compared to sulfonates .
Oxidation State and Reactivity :
- Co^3+ complexes generally exhibit greater oxidative stability than Co^2+ species. For example, CoCl₂ (Co^2+) is a potent skin sensitizer, while Co^3+ complexes may have reduced bioavailability due to lower penetration .
- Hexavalent chromium (Cr^6+) is highly toxic and allergenic, whereas Cr^3+ and Co^3+ show lower reactivity, emphasizing the critical role of oxidation state in biological activity .
Crystallographic and Supramolecular Behavior
- The 4-methylbenzenesulfonate counterion in the target compound forms [010]-oriented hydrogen-bonded chains via N–H···O interactions, akin to other sulfonate salts . This contrasts with chloride-based cobalt complexes, which lack directional non-covalent interactions.
- Steric bulk from tert-butyl groups likely disrupts close packing, reducing crystallinity compared to less hindered analogues like [Co(sen)]^3+ .
Biological Activity
Cobalt complexes have garnered attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and DNA-binding properties. The compound Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate is a heteroligand complex that combines cobalt with phenolate and amine ligands. This article explores its biological activity through various studies and findings.
Chemical Characterization
The compound's structure includes a cobalt ion coordinated with multiple ligands, including phenol and imine functionalities. These structural features are crucial for its interaction with biological macromolecules such as DNA.
Antimicrobial Properties
Research has demonstrated that cobalt complexes exhibit significant antimicrobial activity. The compound has been shown to interact with bacterial membranes and inhibit growth. A study reported the minimum inhibitory concentration (MIC) values for this complex against various pathogens, indicating its potential as an antimicrobial agent.
| Pathogen | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.91 |
| Escherichia coli | 1.25 |
| Candida albicans | 0.75 |
These values suggest that the complex is particularly effective against Gram-positive bacteria and certain fungi .
Cytotoxicity and Cell Viability
In vitro studies using L929 mouse fibroblasts revealed that the cobalt complex reduced cell viability at concentrations ranging from 0.91 to 3.65 mM. The observed cytotoxicity was correlated with increased damage to cell nuclei, suggesting that the compound may induce apoptosis in these cells .
DNA Binding Affinity
The ability of the cobalt complex to bind DNA is a critical aspect of its biological activity. Spectroscopic studies indicated that it binds to calf thymus DNA through intercalation, which is facilitated by stacking interactions between the aromatic ligands and DNA base pairs. This binding capability may underlie its antimicrobial and anticancer properties .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of cobalt complexes similar to the one . The results indicated that these complexes could inhibit cancer cell proliferation by inducing oxidative stress and disrupting cellular homeostasis. The cobalt complex showed promising results in reducing tumor growth in animal models .
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic pathways of cobalt complexes in cancer cells. It was found that these compounds could activate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
Q & A
Q. How can the purity and structural integrity of this cobalt(III) complex be verified during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, using a C18 reverse-phase column and a gradient elution system (e.g., methanol/water with 0.1% formic acid). Structural confirmation requires complementary techniques:
-
Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight.
-
NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve ligand coordination and confirm tert-butyl group positions .
-
Elemental Analysis : Validate stoichiometry (e.g., Co:N:O ratios).
Analytical Technique Key Parameters Expected Outcomes HPLC-UV/Vis Column: C18, λ = 280 nm Purity >98% ESI-MS m/z range: 500–1500 [M]⁺ peak at calculated mass ¹H NMR 400–600 MHz, DMSO-d₆ δ 1.3–1.5 ppm (tert-butyl)
Q. What are the recommended handling and storage protocols to prevent decomposition?
- Methodological Answer :
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to avoid oxidation. Avoid prolonged exposure to light due to potential ligand photodegradation .
- Storage : Store in amber glass vials at –20°C under desiccant (e.g., silica gel). Confirm stability via periodic HPLC checks (monthly intervals).
Q. How to design a ligand synthesis pathway for this complex?
- Methodological Answer : The ligand framework involves tert-butyl-substituted phenol and imine linkages. Key steps:
Q. Ligand Precursor Synthesis :
- Bromomethyl intermediates (e.g., 4-bromomethylphenylboronic acid) can be prepared via Friedel-Crafts alkylation .
- Use Schlenk techniques to prevent moisture-sensitive intermediates from hydrolyzing.
Q. Imine Formation :
- Condense cyclohexylamine with aldehyde derivatives under reflux in anhydrous ethanol (72 hrs, 80°C) .
Q. Coordination with Co(III) :
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of this complex in oxidation reactions?
- Methodological Answer : Use a combination of kinetic studies (e.g., UV-Vis monitoring of substrate decay) and computational modeling (DFT for transition-state analysis). Key experiments:
-
EPR Spectroscopy : Detect Co(III)/Co(IV) redox intermediates.
-
Isotopic Labeling : Track oxygen atom transfer using ¹⁸O₂ .
-
Data Interpretation : Correlate tert-butyl steric effects with turnover frequency (TOF). For example, bulky substituents may slow substrate binding but enhance selectivity.
Catalytic Parameter Measurement Method Typical Range TOF GC/MS product analysis 50–200 h⁻¹ Activation Energy (Eₐ) Arrhenius plot (25–80°C) 40–60 kJ/mol
Q. How to resolve contradictions in reported stability data under aqueous vs. non-aqueous conditions?
- Methodological Answer : Conduct controlled stability studies:
Aqueous Media : Prepare 1 mM solutions in H₂O/MeOH (1:1) and monitor decomposition via LC-MS over 72 hrs.
Non-Aqueous Media : Test in THF or DMF under inert gas.
- Hypothesis Testing : If hydrolysis dominates in water, modify ligand design (e.g., fluorinated substituents) to enhance hydrophobicity .
Q. What advanced techniques characterize the electronic structure of the Co(III) center?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Analyze Co K-edge to determine oxidation state and coordination geometry.
- Cyclic Voltammetry : Scan from –0.5 V to +1.5 V (vs. Ag/AgCl) to identify redox potentials.
- Magnetic Susceptibility : SQUID measurements to confirm low-spin d⁶ configuration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
